![molecular formula C9H10N2 B1592950 1-methyl-1H-indol-4-amine CAS No. 85696-95-3](/img/structure/B1592950.png)
1-methyl-1H-indol-4-amine
Overview
Description
1-Methyl-1H-Indol-4-amine (1MI) is a synthetic organic compound with a wide variety of applications in the scientific research and laboratory fields. It is a versatile compound, as it can be used as a building block for a variety of other compounds, and it can also be used as a reagent in various chemical reactions. 1MI is used in a variety of scientific research studies and laboratory experiments, as it has a number of biochemical and physiological effects on living organisms.
Scientific Research Applications
Cancer Treatment
Indole derivatives, such as 1-methyl-1H-indol-4-amine, have been found to be biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer therapy .
Antimicrobial Activity
Indole derivatives also show antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .
Treatment of Various Disorders
Indole derivatives play a significant role in cell biology and are used in the treatment of various disorders in the human body . This makes them a valuable resource in the field of medicinal chemistry .
Antiviral Activity
Indole derivatives possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been evaluated for their in vivo anti-inflammatory activities . They can potentially be used in the development of new anti-inflammatory drugs .
Antioxidant Activity
Indole derivatives also possess antioxidant activity . They can help in neutralizing harmful free radicals in the body, thus contributing to overall health .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . They can potentially be used in the development of new drugs for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown potential in the treatment of malaria . They can be used in the development of new antimalarial drugs .
properties
IUPAC Name |
1-methylindol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJPFQQFJVNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623177 | |
Record name | 1-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indol-4-amine | |
CAS RN |
85696-95-3 | |
Record name | 1-Methyl-1H-indol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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